

troubleshooting lidocaine patch-clamp recordings for channel kinetics

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Lidocaine Patch-Clamp Recordings

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting patch-clamp experiments to study the kinetics of ion channels in the presence of lidocaine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during lidocaine patch-clamp recordings.

Q1: I'm having trouble forming a stable Giga-ohm (G Ω) seal. What could be the cause?

A1: Achieving a stable $G\Omega$ seal is critical for high-quality recordings. Several factors can hinder this process:

- Pipette-Related Issues:
 - Dirty Pipette: Debris or oils on the pipette tip can prevent a tight seal. Ensure your microcapillaries are clean and handle them carefully to avoid contamination.[1]

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- Incorrect Pipette Resistance: Pipette resistance that is too low or too high can make sealing difficult. For whole-cell recordings on neurons, a resistance of 4-8 MΩ is often optimal.[2]
- Clogged Pipette Tip: Dust or bubbles can clog the pipette tip. Applying high pressure might dislodge a bubble; otherwise, it's best to change the pipette.[2]
- Cell Health: Unhealthy or dying cells will not form a good seal. Ensure cells are properly
 oxygenated and that the pH and osmolarity of your solutions are correct.[2]
- Mechanical Instability: Vibrations from the microscope, micromanipulator, or perfusion system can disrupt seal formation.[2] Ensure your setup is on an anti-vibration table and that all components are stable.
- Insufficient Suction: Gentle negative pressure is required to form the seal. If you are using mouth suction, ensure it is consistent and not too forceful.[2]

Q2: My whole-cell recording is unstable, and the access resistance (Ra) is increasing over time. What should I do?

A2: A rising access resistance (also known as series resistance, Rs) can indicate that the patch is resealing.[2] You can try applying very gentle, brief suction to re-establish the whole-cell configuration. However, if Ra becomes too high (typically >25 M Ω), it will filter your fast-gating currents and introduce voltage errors.[2][3] It is crucial to monitor Ra throughout the experiment; variations of less than 20% are generally considered acceptable.[4]

Q3: The current seems to "run down" over the course of my experiment. How can I prevent this?

A3: Current rundown, a gradual decrease in current amplitude over time, can be a significant issue. Potential causes include:

- Dialysis of Intracellular Components: In the whole-cell configuration, essential intracellular molecules can be washed out by the pipette solution. Including ATP-Mg (2 mM) and GTP (0.3 mM) in your internal solution can help maintain channel function.[2]
- Cell Health: A decline in cell health during the recording can lead to rundown.

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Perforated Patch as an Alternative: If rundown is a persistent problem, consider using the
perforated patch-clamp technique. This method uses an antibiotic (like amphotericin B) to
create small pores in the cell membrane, allowing electrical access without dialyzing larger
intracellular molecules.[2][5]

Q4: I'm not seeing a clear use-dependent block with lidocaine. What experimental parameters should I check?

A4: Lidocaine's block of sodium channels is strongly state-dependent, meaning it binds with higher affinity to the open and inactivated states of the channel.[6][7] To observe use-dependent block, you need a voltage protocol that repeatedly drives the channels into these states.

- Stimulation Frequency: A higher frequency of depolarization (e.g., 10-50 Hz) will enhance use-dependent block.[8]
- Holding Potential: A more depolarized holding potential (e.g., -70 mV instead of -100 mV) will
 increase the proportion of channels in the inactivated state, making the block more
 pronounced.[6]
- Pulse Duration: Longer depolarizing pulses allow more time for lidocaine to bind to the open/inactivated channels.[9]

Q5: How do I properly compensate for series resistance (Rs) and capacitance?

A5: Proper compensation is crucial for accurate kinetic analysis, especially for fast-activating channels.

- Series Resistance (Rs) Compensation: Rs creates a voltage error (V_error = I * Rs) that can distort the recorded currents. Modern patch-clamp amplifiers have circuits to compensate for this.[4][10] Aim for 70-80% compensation. Compensating too much can lead to oscillations and instability.[11] It's important to monitor Rs throughout the recording and adjust the compensation if it changes significantly.[4]
- Capacitance Compensation: The cell membrane and pipette have capacitive properties that create transient currents in response to voltage steps. These must be cancelled out to



accurately measure the ionic currents. Amplifiers allow for compensation of both pipette and whole-cell capacitance.

Experimental Protocols Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol outlines a standard procedure for recording voltage-gated sodium currents to assess the effect of lidocaine.

- 1. Solution Preparation:
- Prepare intracellular and extracellular solutions (see Table 1 for compositions).
- Filter all solutions using a 0.22 μm filter before use.[6][12]
- Adjust pH and osmolarity to appropriate physiological levels.[2]
- 2. Pipette Preparation:
- Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.[6]
- Fire-polish the pipette tip to ensure a smooth surface for sealing.[12]
- Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped in the tip.[2]
- 3. Cell Preparation and Patching:
- Plate cells at an appropriate density on coverslips.
- Place a coverslip in the recording chamber and perfuse with extracellular solution.
- Under microscopic guidance, approach a target cell with the pipette while applying positive pressure.[1]



- Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a $G\Omega$ seal.
- After achieving a stable seal, apply a brief, stronger pulse of suction (or a "zap" from the amplifier) to rupture the membrane and achieve the whole-cell configuration.[2]
- 4. Recording and Data Acquisition:
- Switch the amplifier to voltage-clamp mode.
- Compensate for pipette and whole-cell capacitance.
- Estimate and compensate for 70-80% of the series resistance.[11]
- Apply the desired voltage protocol (see Table 2 for an example) to elicit sodium currents.
- Establish a stable baseline recording in the control extracellular solution.
- Perfuse the cell with the lidocaine-containing solution and record the drug's effect.
- Perform a washout by perfusing with the control solution again to check for reversibility of the block.

Quantitative Data

Table 1: Standard Solutions for Sodium Channel Recordings



Solution Type	Component	Concentration (mM)	Reference
Intracellular	CsCl	50	[6]
NaCl	10	[6]	
CsF	60	[6]	_
EGTA	20	[6]	_
HEPES	10	[6]	_
pH adjusted to 7.2 with CsOH	[6]		
Extracellular	NaCl	140	[6]
KCI	4	[6]	
MgCl ₂	1	[6]	_
CaCl ₂	2	[6]	
D-Glucose	5	[6]	_
HEPES	10	[6]	_
pH adjusted to 7.4 with NaOH	[6]		_

Table 2: Example Voltage Protocol for Assessing Use-Dependent Block

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Step	Parameter	Value	Purpose
1	Holding Potential	-100 mV	Establishes a baseline where most channels are in the resting state.
2	Pulse Train	20 pulses to 0 mV	Induces channel opening and inactivation.
3	Pulse Duration	20 ms	Allows time for drug binding during depolarization.
4	Interpulse Interval	100 ms (10 Hz)	Sets the frequency of stimulation to reveal use-dependent effects.

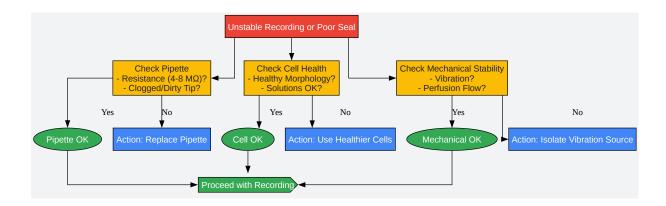
Table 3: Typical Effects of Lidocaine on Sodium Channel Kinetics



Parameter	Effect of Lidocaine	Typical Concentration Range	Description
Peak Current (I_peak)	Decrease	30 - 1000 μM[6]	Tonic block reduces the number of available channels.
Use-Dependent Block	Increase	43 - 200 μM[7]	Progressive reduction in current amplitude during a pulse train.
Steady-State Inactivation (V½)	Hyperpolarizing Shift	Varies	Lidocaine binds preferentially to the inactivated state, shifting the equilibrium.[6]
Recovery from Inactivation	Slowed	Varies	The unbinding of lidocaine from the inactivated state delays the channel's return to the resting state.[8]

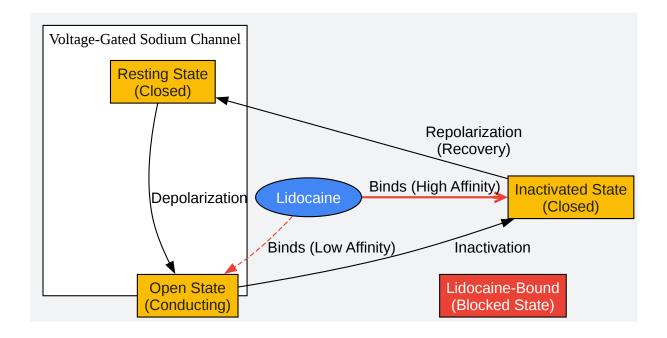
Visualizations Diagrams of Workflows and Pathways





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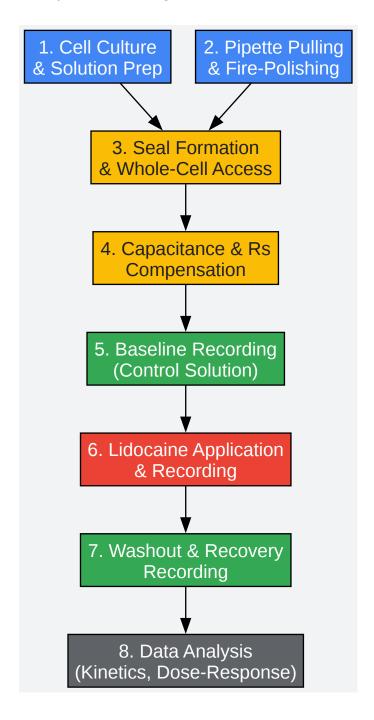
Caption: Troubleshooting workflow for unstable patch-clamp recordings.





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Caption: Lidocaine's state-dependent binding to sodium channels.



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- To cite this document: BenchChem. [troubleshooting lidocaine patch-clamp recordings for channel kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192387#troubleshooting-lidocaine-patch-clamp-recordings-for-channel-kinetics]

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